Cas no 1207061-34-4 (N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide)

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide 化学的及び物理的性質
名前と識別子
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- AKOS024526382
- N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide
- SCHEMBL22640182
- (2E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylprop-2-enamide
- 1207061-34-4
- (E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylprop-2-enamide
- F5871-3626
-
- インチ: 1S/C13H13N3O2/c1-10-15-13(18-16-10)9-14-12(17)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17)/b8-7+
- InChIKey: NWLPIRDSFNIRMH-BQYQJAHWSA-N
- SMILES: O1C(CNC(/C=C/C2C=CC=CC=2)=O)=NC(C)=N1
計算された属性
- 精确分子量: 243.100776666g/mol
- 同位素质量: 243.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 68Ų
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5871-3626-1mg |
(2E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylprop-2-enamide |
1207061-34-4 | 90%+ | 1mg |
$54.0 | 2023-05-20 |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamideに関する追加情報
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide and Its Applications in Modern Chemical Biology
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide (CAS No: 1207061-34-4) is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its promising pharmacological properties. This molecule, characterized by its intricate heterocyclic and aromatic framework, has been extensively studied for its potential applications in drug discovery and therapeutic intervention.
The 3-methyl-1,2,4-oxadiazole moiety is a key pharmacophore in this compound, contributing to its bioactivity and specificity. Oxadiazole derivatives are well-known for their diverse biological functions, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of the cinnamamide group further enhances the compound's pharmacological profile by introducing additional binding interactions with biological targets.
Recent research has highlighted the therapeutic potential of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide in addressing various pathological conditions. Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer progression. For instance, preclinical investigations have revealed that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant in the context of chronic inflammatory diseases where effective modulation of cytokine production is crucial.
In addition to its anti-inflammatory effects, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide has shown promise in oncology research. The compound has been found to induce apoptosis in various cancer cell lines by activating caspase-dependent and -independent pathways. Furthermore, it has demonstrated the ability to disrupt cancer cell proliferation by inhibiting key kinases involved in cell cycle regulation. These mechanisms make it a promising candidate for further development as an anticancer therapeutic agent.
The structural features of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide also contribute to its potential as a scaffold for drug design. The presence of both the oxadiazole and cinnamamide moieties allows for diverse chemical modifications, enabling the optimization of its pharmacokinetic and pharmacodynamic properties. This flexibility makes it an attractive platform for developing novel therapeutics with improved efficacy and reduced side effects.
Advances in computational chemistry and molecular modeling have further enhanced the understanding of N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide's interactions with biological targets. These computational studies have provided insights into its binding affinity and mode of action at various receptors and enzymes. Such information is invaluable for rational drug design and for predicting potential off-target effects.
The synthesis of N-(3-methyl-1,2,4 oxadiazol 5 yl)methyl)cinnamamide presents unique challenges due to its complex structural framework. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. These improvements have been crucial for enabling further preclinical and clinical studies to evaluate its therapeutic potential.
In conclusion, N-(3-methyl 1 2 4 oxadiazol 5 yl methyl)cinnamamide (CAS No: 1207061 34 4) is a multifaceted compound with significant promise in the field of chemical biology. Its unique structural features and bioactivity make it a valuable candidate for drug discovery and therapeutic development. Ongoing research continues to unravel its mechanisms of action and explore new applications in medicine.
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